molecular formula C16H14ClN3O5 B2480093 TNF-alpha-IN-1 CAS No. 444287-49-4

TNF-alpha-IN-1

Cat. No. B2480093
CAS RN: 444287-49-4
M. Wt: 363.75
InChI Key: XRAYWKDMFVKUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TNF-alpha-IN-1 is related to Tumor Necrosis Factor Alpha (TNF-alpha), a multifunctional cytokine with a potent pro-inflammatory effect . TNF-alpha plays a crucial role in various biological processes such as cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation . It has been implicated in a variety of diseases, including autoimmune diseases, insulin resistance, and cancer .


Synthesis Analysis

TNF-alpha is encoded by a 3-kb gene located on chromosome 6p21.3 and it comprises four exons . The precursor of TNF-alpha (pro-TNF-alpha) is a type II transmembrane protein with a molecular weight of 26 kDa, consisting of mature TNF-alpha and a leader sequence, which contains a cytoplasmic domain, a transmembrane domain, and an extracellular domain . Synthesized pro-TNF is incorporated into the cell membrane and rapidly forms a homotrimer, which is then proteolytically cleaved by a multidomain metalloproteinase called TNF-alpha converting enzyme to release 17-kDa soluble (mature) TNF-alpha .


Molecular Structure Analysis

TNF-alpha belongs to the TNF superfamily of proteins with highly similar structures and conserved interaction profiles . The precursor of TNF-alpha (pro-TNF-alpha) is a type II transmembrane protein, consisting of mature TNF-alpha and a leader sequence, which contains a cytoplasmic domain, a transmembrane domain, and an extracellular domain .


Chemical Reactions Analysis

TNF-alpha plays a key role in the immune system and cell death (e.g., apoptosis and necrosis) . It is involved in a number of autoimmune diseases, including psoriasis, inflammatory bowel disease, rheumatoid arthritis, systemic sclerosis, systemic lupus erythematosus, multiple sclerosis, diabetes, and ankylosing spondylitis .

Scientific Research Applications

Molecular Insights and Antitumor Effects

TNF-alpha, a multifunctional cytokine, plays a crucial role in apoptosis, cell survival, inflammation, and immunity. Its application in cancer treatment, especially in the regional treatment of advanced soft tissue sarcomas, metastatic melanomas, and other irresectable tumors, has been notable. TNF-alpha acts synergistically with cytostatic drugs, targeting tumor-associated vasculature (TAV), leading to selective accumulation of cytostatic drugs inside the tumor and destruction of the tumor vasculature (van Horssen, Hagen & Eggermont, 2006).

Immunomodulation and Infectious Diseases

TNF-alpha is a key immunomodulator in autoimmune and infectious diseases. A polymorphism at -308 in the TNF-alpha promoter affects transcriptional activation, impacting diseases like malaria and leishmaniasis. This polymorphism directly influences TNF-alpha gene regulation, correlating with high TNF-alpha production and severe disease in infections (Wilson et al., 1997).

Role in Neurological Conditions

TNF-alpha contributes to the pathogenesis of AIDS dementia complex. It induces apoptosis in human neuroblastoma cells differentiated to a neuronal phenotype, suggesting its involvement in neuronal cell death pathways in HIV-1-induced neurotoxicity (Talley et al., 1995).

Involvement in Inflammatory Responses

Human dermal mast cells release TNF-alpha, which induces expression of adhesion molecules on endothelial cells. This finding suggests a role for mast cells and TNF-alpha in inflammatory responses, particularly in the dermal microvasculature (Walsh et al., 1991).

Interaction with Insulin Resistance

TNF-alpha mediates insulin resistance in obesity and diabetes by decreasing the tyrosine kinase activity of the insulin receptor (IR). This is achieved through the induction of serine phosphorylation of insulin receptor substrate 1 (IRS-1), highlighting its significant role in metabolic disorders (Hotamisligil et al., 1996).

Role in Cell Adhesion and Immune Responses

TNF-alpha-induced cell adhesion to human endothelial cells is primarily controlled by one TNF receptor type, TNF-R55. This receptor type specifically regulates the expression of various adhesion molecules, implicating TNF-alpha in the modulation of immune responses and cell adhesion mechanisms (Mackay et al., 1993).

Modulation of Gene Expression in Macrophages

TNF-alpha plays a role in regulating gene expression in macrophages. Prostaglandin E2 (PGE2) can regulate macrophage-derived TNF gene expression, influencing the production and regulation of TNF at the cellular and molecular levels. This interaction highlights the complexity of immune regulation involving TNF-alpha (Kunkel et al., 1988).

Impact on Stroke and Brain Injury

TNF-alpha plays a significant role in ischemic brain injury. Blocking endogenous TNF-alpha has been found to reduce focal ischemic brain injury, suggesting that inhibiting TNF-alpha might be a potential strategy for treating ischemic stroke (Barone et al., 1997).

Therapeutic Potential in Inflammation

Soluble receptors for TNF-alpha, inducible in inflammation, can block the cytotoxicity associated with TNF-alpha levels observed in nonlethal infection. This indicates the potential therapeutic application of soluble TNF receptors in treating conditions involving excessive TNF-alpha production (Van Zee et al., 1992).

Mechanism of Action

TNF-alpha and its receptors are ubiquitously expressed in developing organs and they regulate the survival, proliferation, and apoptosis of embryonic stem cells (ESCs) and progenitor cells . TNF-alpha is an important inflammatory factor that also regulates the inflammatory response during organogenesis . TNF-alpha signaling occurs through two receptors: TNFR1 and TNFR2 . TNFR1 signaling tends to be pro-inflammatory and apoptotic, whereas TNFR2 signaling is anti-inflammatory and promotes cell proliferation .

properties

IUPAC Name

2-chloro-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5/c17-6-12(22)18-7-8-2-1-3-9-13(8)16(25)20(15(9)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAYWKDMFVKUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (0.6 g, 6 mmol) was added to a stirred suspension of 4-(aminomethyl)-2-(2,6-dioxo(3-piperidyl))isoindoline-1,3-dione hydrochloride (0.8 g, 2.5 mmol) in THF (70 ml). After stirring for 5 min, chloroacetyl chloride (0.34 g, 3 mmol) was added and the resulting mixture was heated at reflux for 3 hours. The solvent was removed in vacuo and the residue was dissolved in dichloromethane (70 ml), washed with water (20 ml), 2N HCl (30 ml), water (2×30 ml), brine (30 ml) and dried. Solvent was removed in vacuo and the resulting solid was slurried in dichloromethane (10 ml) and ether (10 ml) and filtered to give 0.76 g (84%) of the product: 1H NMR (DMSO-d6) δ 11.15 (s, 1H), 8.87 (t, J=5.9 Hz, 1H), 7.88–7.68 (m, 3H), 5.19–5.12 (dd, J=5.3 and 12.6 Hz, 1H), 4.77 (d, J=5.9 Hz, 2H), 4.19 (s, 2H), 2.96–2.83 (m, 1H), 2.65–2.51 (m, 2H), 2.11–2.04 (m, 1H); 13C NMR (DMSO-d6) δ 172.88, 169.90, 167.53, 167.01, 166.67, 138.46, 134.90, 133.22, 131.63, 127.26, 122.14, 48.94, 42.61, 38.27, 30.99, 22.05.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.